molecular formula C9H5Cl2NO2 B6346143 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol CAS No. 1354918-52-7

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

Cat. No. B6346143
CAS RN: 1354918-52-7
M. Wt: 230.04 g/mol
InChI Key: ZQTGFEMFQHUSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, more commonly known as Dichlorophenoloxazole (DCPOX), is a synthetic organic chemical compound. It is a member of the phenoloxazole family, and is widely used in scientific research due to its highly reactive properties. DCPOX has been used in various studies in the fields of biochemistry, physiology, and toxicology.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol has been widely used in scientific research due to its highly reactive properties. It has been used in studies related to biochemistry, physiology, and toxicology. In biochemistry, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol has been used to study the structure and function of proteins, enzymes, and other biomolecules. In physiology, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol has been used to study the effects of various drugs on the body, as well as the effects of environmental pollutants on the body. In toxicology, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol has been used to study the toxicity of various chemicals and their effects on the body.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol is not fully understood. However, it is believed that 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol binds to proteins, enzymes, and other biomolecules, altering their structure and function. It is also believed that 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol may interact with other molecules, such as DNA, RNA, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol are not fully understood. However, it is believed that 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol may have a variety of effects on the body, including changes in enzyme activity, changes in gene expression, changes in cellular metabolism, and changes in the immune system. Additionally, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol may have toxic effects, such as changes in organ function, changes in hormone levels, and changes in the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol in lab experiments include its high reactivity, its ability to bind to proteins, enzymes, and other biomolecules, and its ability to interact with other molecules, such as DNA, RNA, and lipids. The limitations of using 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol in lab experiments include its potential toxicity, its potential to cause changes in enzyme activity, gene expression, cellular metabolism, and the immune system, and its potential to cause changes in organ function, hormone levels, and the nervous system.

Future Directions

The potential future directions for the use of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into the potential therapeutic applications of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, such as its potential use as a drug for the treatment of various diseases, could be explored. Additionally, further research into the potential environmental applications of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, such as its potential use as an environmental pollutant remover, could be investigated. Finally, further research into the potential industrial applications of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, such as its potential use as a catalyst in chemical reactions, could be explored.

Synthesis Methods

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol can be synthesized through a two-step reaction. The first step involves the reaction of 2,5-dichlorophenol and sodium nitrite in aqueous sodium hydroxide solution to form 2,5-dichlorophenyl nitrosoamine. This reaction is catalyzed by copper(II) sulfate and sodium hydroxide. The second step involves the reaction of 2,5-dichlorophenyl nitrosoamine and sodium nitrite in aqueous hydrochloric acid solution to form 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. This reaction is catalyzed by copper(II) sulfate and hydrochloric acid.

properties

IUPAC Name

3-(2,5-dichlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-7(11)6(3-5)8-4-9(13)14-12-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTGFEMFQHUSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)ON2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

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